Tryptophanyl-glutamine
Description
Properties
Molecular Formula |
C16H20N4O4 |
|---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H20N4O4/c17-11(7-9-8-19-12-4-2-1-3-10(9)12)15(22)20-13(16(23)24)5-6-14(18)21/h1-4,8,11,13,19H,5-7,17H2,(H2,18,21)(H,20,22)(H,23,24)/t11-,13-/m0/s1 |
InChI Key |
NZCPCJCJZHKFGZ-AAEUAGOBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
General Principles of SPPS
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for dipeptide preparation, enabling precise control over amino acid sequence and stereochemistry. The process involves anchoring the C-terminal residue (Gln) to an insoluble resin, followed by iterative deprotection and coupling steps to elongate the peptide chain. Key stages include:
-
Resin Activation : Wang or Rink amide resins are commonly used for C-terminal carboxyl attachment.
-
Side-Chain Protection : Gln’s side chain is protected with tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups to prevent undesired reactions.
-
Deprotection and Coupling : Trp, with its N-terminal protected by Fmoc, is coupled to the resin-bound Gln using activating agents like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or carbodiimides.
Table 1: SPPS Conditions for Trp-Gln Synthesis
Challenges and Optimizations
-
Side Reactions : Trp’s indole group is prone to oxidation during cleavage. Adding scavengers like thioanisole minimizes degradation.
-
Racemization : Elevated coupling temperatures increase epimerization risk. Conducting reactions at 0–4°C preserves stereochemical integrity.
Enzymatic Synthesis via Glutaminase
γ-Glutamyl Transferase-Mediated Synthesis
Glutaminase from Bacillus amyloliquefaciens catalyzes the transfer of γ-glutamyl groups from Gln to acceptor amino acids like Trp, forming γ-glutamyl-tryptophan (γ-Glu-Trp). Although this method predominantly yields γ-linked peptides, it highlights enzymatic adaptability under alkaline conditions:
Table 2: Optimal Conditions for γ-Glu-Trp Synthesis
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Glutaminase Activation : Hydrolysis of Gln generates a γ-glutamyl-enzyme intermediate.
-
Transpeptidation : The γ-glutamyl group is transferred to Trp’s α-amino group.
While this method excels in scalability (>90% conversion in 3 hours), its applicability to α-linked Trp-Gln requires further exploration.
Streptomyces septatus Aminopeptidase (SSAP)-Catalyzed Synthesis
Reverse Hydrolysis in Organic Solvents
SSAP from Streptomyces septatus TH-2 synthesizes dipeptides in anhydrous methanol (98%) by leveraging reverse hydrolysis. Trp acts as the acyl donor, while Gln-OMe serves as the nucleophile:
Table 3: SSAP-Catalyzed Trp-Gln Synthesis Parameters
Substrate Specificity
SSAP exhibits broad specificity, accommodating hydrophobic (Trp) and polar (Gln) residues. Post-synthesis, mild alkaline hydrolysis removes the methyl ester, yielding free Trp-Gln.
Comparative Analysis of Synthesis Methods
Table 4: Method Comparison for Trp-Gln Preparation
| Metric | SPPS | Glutaminase | SSAP |
|---|---|---|---|
| Yield | 65–75% | 51% (γ-Glu-Trp) | 45% |
| Purity | >90% | 85–90% | 80–85% |
| Scalability | Moderate | High | High |
| Cost | High | Low | Moderate |
| Structural Control | Excellent | Limited (γ-link) | Moderate |
Chemical Reactions Analysis
Types of Reactions: L-Tryptophan-L-glutamine can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized to form kynurenine derivatives.
Reduction: The carboxyl group of L-glutamine can be reduced to form corresponding alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Kynurenine derivatives.
Reduction: Alcohol derivatives of L-glutamine.
Substitution: N-alkyl or N-acyl derivatives of the dipeptide.
Scientific Research Applications
L-Tryptophan-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein synthesis and cellular metabolism.
Medicine: Explored for its potential therapeutic effects in treating conditions like depression and anxiety due to its involvement in serotonin synthesis.
Industry: Utilized in the production of dietary supplements and functional foods to enhance nutritional value
Mechanism of Action
L-Tryptophan-L-glutamine exerts its effects through several mechanisms:
L-Tryptophan: Serves as a precursor for serotonin synthesis in the brain. It is hydroxylated to 5-hydroxytryptophan and then decarboxylated to serotonin, which regulates mood, sleep, and appetite.
L-Glutamine: Acts as a nitrogen donor in various biosynthetic pathways. It is involved in the synthesis of nucleotides, amino sugars, and other amino acids. .
Comparison with Similar Compounds
Key Properties :
- Structure : Trp-Gln features a γ-glutamyl linkage, distinguishing it from standard α-peptide bonds. This structural motif enhances its stability and bioavailability .
- Function : Trp-Gln exhibits antioxidant activity, making it a candidate for food preservation and nutraceutical applications. Its ability to scavenge free radicals has been validated in vitro .
Comparison with Similar Compounds
Structural and Functional Comparison
The following table highlights structural and functional differences between Trp-Gln and related compounds:
Q & A
Basic Research Questions
Q. What are the validated methodologies for quantifying Tryptophanyl-glutamine in biological samples, and how do they compare in sensitivity?
- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard due to its high specificity and sensitivity for low-abundance peptides. Immunoassays (e.g., ELISA) are cost-effective but may cross-react with structurally similar metabolites. For example, protocols similar to those used for Phenylacetylglutamine quantification (e.g., sample deproteinization, derivatization, and isotope dilution) should be adapted . The Glutamine/Glutamate-Glo™ Assay (Promega) offers rapid detection but requires validation for this compound due to potential interference from other glutamine derivatives .
Q. How should researchers design experiments to ensure reproducibility in measuring this compound levels?
- Methodological Answer : Standardize biospecimen collection (e.g., fasting status, time of day) and storage conditions (-80°C with protease inhibitors). Use biological replicates (n ≥ 5) and report both intra- and inter-assay coefficients of variation (CV%). Follow guidelines for error bars (SD for biological replicates, SEM for technical replicates) and transparently document sample sizes, as emphasized in preclinical reporting standards .
Q. What are the critical confounding factors when analyzing this compound in human cohorts?
- Methodological Answer : Demographic variables (age, diet, comorbidities) and preanalytical variables (sample hemolysis, freeze-thaw cycles) significantly impact measurements. Adjust for covariates (e.g., renal function) using multivariate regression models. Studies on Phenylacetylglutamine highlight the importance of stratifying by population subgroups (e.g., healthy vs. diseased cohorts) .
Advanced Research Questions
Q. How can discrepancies in this compound concentration data across analytical platforms be resolved?
- Methodological Answer : Cross-validate results using orthogonal methods (e.g., LC-MS vs. NMR) and harmonize protocols via inter-laboratory comparisons. Methodological studies recommend assessing platform-specific biases (e.g., ionization efficiency in MS) and adopting consensus reference materials . For instance, inconsistencies in glutamine assays due to matrix effects were resolved by spiking synthetic standards .
Q. What experimental strategies address the instability of this compound in longitudinal studies?
- Methodological Answer : Use stabilizers (e.g., EDTA, sodium azide) during sample collection and minimize freeze-thaw cycles. For long-term storage, lyophilize samples and validate stability under varying temperatures. Refer to USP-NF guidelines for l-Glutamine storage, which recommend airtight containers and desiccants to prevent hydrolysis .
Q. How do genetic polymorphisms influence this compound metabolism, and how can this be experimentally modeled?
- Methodological Answer : Employ CRISPR/Cas9-edited cell lines or transgenic animal models to study enzyme variants (e.g., peptidases or transporters). Use metabolomic-wide association studies (MWAS) to link single nucleotide polymorphisms (SNPs) with this compound levels, as demonstrated in Phenylacetylglutamine-microbiota studies .
Q. What statistical approaches are optimal for analyzing non-linear relationships between this compound and clinical outcomes?
- Methodological Answer : Apply machine learning algorithms (e.g., random forest) to identify interaction effects, or use generalized additive models (GAMs) to capture non-linear dynamics. Ensure rigorous control for multiple comparisons (e.g., Bonferroni correction) and report exact p-values, as mandated by preclinical reporting standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
